Product packaging for 2-Methyl-[1,1'-biphenyl]-3-carboxamide(Cat. No.:)

2-Methyl-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B13087292
M. Wt: 211.26 g/mol
InChI Key: NKTKXZAHICBBCZ-UHFFFAOYSA-N
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Description

2-Methyl-[1,1'-biphenyl]-3-carboxamide (CAS 1956331-69-3) is a chemical compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . This compound serves as a valuable scaffold in structure-based drug design and medicinal chemistry research. Recent scientific investigations have explored derivatives of this core structure, particularly 2-amino-[1,1'-biphenyl]-3-carboxamide analogues, as potent and selective inhibitors of PKMYT1 . PKMYT1 is a promising synthetic lethal target for the treatment of CCNE1-amplified cancers, such as a specific subset of breast cancers, for which there are currently limited therapeutic options . These inhibitors function by introducing key binding interactions with residues in the PKMYT1 active site, such as Asp251 and Tyr121, which enhances both their potency and selectivity over related kinases like WEE1 . In vitro, representative compounds from this class have demonstrated excellent efficacy in suppressing the proliferation of CCNE1-amplified breast cancer cell lines and have shown synergistic cytotoxic effects when used in combination with chemotherapeutic agents like gemcitabine . The biphenyl carboxamide core is also featured in compounds investigated for other therapeutic areas, including hepatitis B and D virus infections, highlighting its versatility in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B13087292 2-Methyl-[1,1'-biphenyl]-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-3-phenylbenzamide

InChI

InChI=1S/C14H13NO/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3,(H2,15,16)

InChI Key

NKTKXZAHICBBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1,1 Biphenyl 3 Carboxamide and Its Structural Precursors

Strategies for the Construction of the 2-Methyl-[1,1'-biphenyl] Core

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective methods for forming C-C bonds. mdpi.com These reactions have become the preferred methods for constructing biaryl systems due to their reliability and functional group tolerance. orgsyn.orgwiley-vch.de

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the synthesis of symmetrical and unsymmetrical biaryl compounds. gre.ac.uk The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. gre.ac.uknih.gov

To construct the 2-Methyl-[1,1'-biphenyl] core, a typical Suzuki-Miyaura approach would involve reacting a derivative of 2-methyl-3-halobenzene with phenylboronic acid, or conversely, reacting a 2-methyl-3-boronic acid derivative with a phenyl halide. The choice of reactants is often dictated by the commercial availability and stability of the starting materials. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with the goal of achieving high yields and minimizing side products. mdpi.comresearchgate.net

Table 1: Key Components in Suzuki-Miyaura Coupling for Biaryl Synthesis

Component Role Examples
Palladium Source Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Ligand Stabilizes and activates the catalyst PPh₃, XPhos, SPhos
Organoboron Reagent Transfers one aryl group Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester
Organohalide Provides the other aryl group 2-Bromo-6-methylbenzoic acid, Methyl 2-bromo-6-methylbenzoate
Base Activates the organoboron reagent K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Reaction medium Toluene, Dioxane, THF, Water mixtures

The Negishi coupling utilizes organozinc reagents, which are coupled with organohalides or triflates in the presence of a nickel or palladium catalyst. organic-chemistry.orgresearchgate.net It was one of the first methods to allow for the high-yield preparation of unsymmetrical biaryls. organic-chemistry.org For the synthesis of the target biphenyl (B1667301) core, an arylzinc reagent (such as phenylzinc chloride) would be reacted with a 2-methyl-3-halobenzene derivative. rsc.org The reaction is known for its high functional group tolerance and the high reactivity of the organozinc species. organic-chemistry.org

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. wiley-vch.dewikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.orgwikipedia.org The synthesis of the 2-Methyl-[1,1'-biphenyl] scaffold via Stille coupling would involve reacting a tributylstannyl derivative of benzene (B151609) with a 2-methyl-3-halobenzene derivative, or vice versa, in the presence of a palladium catalyst. orgsyn.orgscispace.com Despite their utility, the toxicity of organotin reagents and byproducts is a significant drawback. wikipedia.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org

Nickel- and Cobalt-Catalyzed Cross-Coupling Approaches

While palladium catalysts are highly effective, there is growing interest in using more earth-abundant and less expensive first-row transition metals like nickel and cobalt.

Nickel-catalyzed cross-coupling reactions, such as the Kumada and Negishi couplings, are powerful alternatives for biaryl synthesis. rsc.org Nickel catalysts can effectively couple aryl Grignard reagents (Kumada coupling) or arylzinc reagents (Negishi coupling) with aryl halides. organic-chemistry.orgrsc.org These reactions can sometimes offer different reactivity and selectivity compared to their palladium-catalyzed counterparts and are particularly effective for coupling less reactive aryl chlorides. organic-chemistry.org

Cobalt-catalyzed reactions for C-H functionalization and coupling are also emerging as a significant area of research. rsc.org While less common for direct biaryl synthesis compared to palladium and nickel, cobalt catalysts can mediate C-H activation, providing alternative pathways to form the desired C-C bond under specific conditions. rsc.orgnih.gov

Classical Biaryl Coupling Methods (e.g., Ullmann, Wurtz-Fittig, Grignard)

Before the advent of modern transition-metal catalysis, several classical methods were used for biaryl synthesis. These reactions often require harsh conditions and have a more limited substrate scope.

The Ullmann reaction is a classic method that involves the self-coupling of two aryl halide molecules in the presence of stoichiometric amounts of copper, typically at high temperatures. wikipedia.orgorganic-chemistry.orgnih.gov While traditionally used for synthesizing symmetrical biaryls, modern modifications using efficient ligands have allowed for the reaction to proceed under milder conditions with improved yields. nih.gov For an unsymmetrical product like 2-Methyl-[1,1'-biphenyl], a cross-Ullmann reaction would be required, which can be challenging and often leads to a mixture of products.

The Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.orglscollege.ac.invedantu.com The related Fittig reaction couples two aryl halides to form a biphenyl. quora.com These reactions generally proceed via either a radical or an organo-alkali mechanism. byjus.com However, the reaction is often plagued by side reactions and has limited applicability in modern synthesis. wikipedia.orgvedantu.com

Grignard reagents (organomagnesium compounds) are highly reactive carbanions that can be used in coupling reactions. mnstate.edu In the context of biaryl synthesis, a Grignard reagent like phenylmagnesium bromide could be coupled with a 2-methyl-3-halobenzene derivative, often in the presence of a nickel or palladium catalyst (this is known as the Kumada coupling). mdpi.com Biphenyls can also form as a side product during the preparation or use of Grignard reagents through a competing coupling reaction. libretexts.org

Table 2: Comparison of Biaryl Core Synthesis Strategies

Method Catalyst/Reagent Organometallic Advantages Disadvantages
Suzuki-Miyaura Palladium Organoboron High yields, functional group tolerance, stable reagents Boronic acids can be expensive
Negishi Palladium/Nickel Organozinc High reactivity, good for challenging couplings Reagents are moisture-sensitive
Stille Palladium Organotin Excellent functional group tolerance, air/moisture stable reagents Toxic tin reagents and byproducts
Ullmann Copper N/A Inexpensive metal Harsh conditions, often requires stoichiometric copper, side products
Wurtz-Fittig Sodium Metal N/A Uses simple starting materials Harsh conditions, low yields, significant side products

Formation of the Carboxamide Functionality at the 3-Position

Once the 2-Methyl-[1,1'-biphenyl] core is constructed with a suitable functional group at the 3-position (such as a carboxylic acid or an ester), the final step is the formation of the primary carboxamide. This transformation is a fundamental reaction in organic chemistry.

The most common strategy is the direct amidation of a carboxylic acid. This reaction involves the condensation of a carboxylic acid with an amine (in this case, ammonia (B1221849) or an ammonia source) with the elimination of a water molecule. encyclopedia.pub Direct thermal condensation is possible but typically requires high temperatures (>160 °C), which can be detrimental to sensitive substrates. encyclopedia.pub

To facilitate the reaction under milder conditions, several approaches are used:

Activating Agents: The carboxylic acid is treated with a coupling reagent such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium (B103445) salt (e.g., BOP, PyBOP) to form a highly reactive intermediate, which is then readily attacked by the amine.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with ammonia to form the amide.

Catalytic Amidation: Modern methods employ catalysts, such as those based on boron, to facilitate the direct amidation of carboxylic acids and amines under milder conditions, avoiding the need for stoichiometric activating agents and reducing waste. orgsyn.org

From Esters: The carboxamide can also be formed by the aminolysis of an ester (e.g., a methyl or ethyl ester). This reaction often requires heating but can be an effective method, particularly if the ester is the direct product of the core-forming coupling reaction. mdpi.commdpi.com

Amide Bond Formation from Carboxylic Acid and Amine Precursors

The most direct method for synthesizing 2-Methyl-[1,1'-biphenyl]-3-carboxamide is the condensation of its corresponding carboxylic acid precursor, 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid, with an amine source, typically ammonia. This transformation is generally not spontaneous and requires the activation of the carboxylic acid.

Standard laboratory procedures involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling reagents. The reaction of an acyl chloride with an amine is a simple and common method for forming amides. However, this reaction is often exothermic and may require cooling to control the reaction rate.

For substrates that are sensitive to the conditions required for acyl chloride formation, a wide array of coupling reagents are available. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The use of such dehydrating agents facilitates the formation of the amide by converting the poor hydroxyl leaving group of the carboxylic acid into a much better one.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Abbreviation Byproduct Key Features
Dicyclohexylcarbodiimide DCC Dicyclohexylurea (DCU) Inexpensive, widely used, but DCU can be difficult to remove.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU --- Highly efficient, good for sterically hindered substrates. nih.gov

Alternative Amidation Strategies for Biphenyl Systems

Given the potential for steric hindrance in substituted biphenyl systems, alternative amidation strategies can be employed to improve reaction efficiency. chimia.chnih.gov

One such powerful method is the palladium-catalyzed aminocarbonylation of an aryl halide. d-nb.infoorganic-chemistry.orgnih.gov This reaction introduces the carboxamide group in a single step by reacting an aryl halide (e.g., 3-bromo-2-methyl-1,1'-biphenyl) with carbon monoxide and an amine in the presence of a palladium catalyst. organic-chemistry.org This methodology offers high functional group tolerance and can be performed under mild conditions. researchgate.net Various sources of carbon monoxide can be used, including CO gas or CO-generating reagents, which can enhance the safety and convenience of the procedure. organic-chemistry.org

Another strategy for overcoming steric hindrance is the use of Grignard reagents with isocyanates. This approach provides a robust solution for the synthesis of sterically hindered amides where traditional coupling methods may fail. chimia.chnih.gov

Regioselective Functionalization and Derivatization

The functionalization of the this compound scaffold is crucial for creating analogs and studying structure-activity relationships. Regioselectivity—the control of where the new functional group is introduced—is a key challenge.

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the aromatic ring chelates to an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.orguwindsor.ca The carboxamide group itself is a strong DMG. This allows for the introduction of various electrophiles specifically at the position ortho to the carboxamide group. This method provides a reliable way to synthesize derivatives that would be difficult to obtain through classical electrophilic aromatic substitution. wikipedia.orgresearchgate.netslideshare.net

Electrophilic aromatic substitution reactions, such as halogenation, are also used for derivatization. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents on the biphenyl rings (the methyl and carboxamide groups). For instance, in the nitration of 2-methylbiphenyl, the reaction shows a preference for the methylated phenyl ring, which is attributed to the steric influence of the methyl group. spu.edu Palladium-catalyzed C-H functionalization, often using a directing group, has also emerged as a versatile tool for the regioselective halogenation of complex molecules. rsc.org

Synthesis of Analogs and Structurally Related Biphenyl Carboxamides

The synthesis of analogs of this compound often employs similar core strategies, particularly Suzuki-Miyaura cross-coupling to construct the biphenyl framework, followed by amide formation.

For example, the synthesis of novel biphenyl-pyrimidine conjugates with a (2-methyl-[1,1'-biphenyl]-3-yl)methylamine skeleton has been reported. nih.gov Similarly, other research has focused on preparing tranylcypromine (B92988) analogues containing a carboxamide linker, where a key carboxylic acid intermediate is coupled with various amines to produce a library of compounds. chemrxiv.org

The general approach often involves:

Synthesis of a functionalized aryl halide or boronic acid: This serves as one of the coupling partners for the biphenyl core.

Suzuki-Miyaura Cross-Coupling: The two aryl partners are joined to form the substituted biphenyl structure.

Modification and Amide Formation: Functional groups on the biphenyl core are manipulated, and the carboxamide is formed, often as the final or penultimate step. This can involve the direct transamidation from a corresponding methyl ester with an amine. mdpi.com

This modular approach allows for the systematic variation of substituents on both phenyl rings, facilitating the exploration of how structural changes affect the properties of the molecule.

Advanced Spectroscopic Characterization of 2 Methyl 1,1 Biphenyl 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 2-Methyl-[1,1'-biphenyl]-3-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete and unambiguous assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the amide protons. The chemical shifts (δ) of these protons are influenced by their electronic environment, including shielding and deshielding effects from adjacent functional groups and the aromatic rings.

The protons on the two phenyl rings will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific substitution pattern—a methyl group at C2 and a carboxamide group at C3 of one ring—leads to a complex splitting pattern for the protons on this ring (H4, H5, H6). The protons of the unsubstituted phenyl ring (H2', H3', H4', H5', H6') will exhibit multiplets characteristic of a monosubstituted benzene (B151609) ring. researchgate.net

The methyl group (CH₃) protons are anticipated to appear as a singlet in the upfield region, likely around δ 2.3–2.5 ppm, a typical range for methyl groups attached to an aromatic ring. researchgate.net The two amide protons (-CONH₂) are expected to produce one or two broad singlets in the downfield region (δ 5.0-8.0 ppm), with their chemical shift being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃2.3 - 2.5Singlet (s)
CONH₂5.0 - 8.0Broad Singlet (br s)
Aromatic H7.0 - 8.5Multiplet (m)

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous substituted biphenyl (B1667301) compounds. researchgate.netrsc.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

The carbonyl carbon (C=O) of the amide group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 165–175 ppm. uea.ac.uk The twelve aromatic carbons will resonate in the δ 120–145 ppm region. The signals for the quaternary carbons (C1, C2, C3, C1') will generally be weaker than those of the protonated carbons. The chemical shifts will be influenced by the substituents; for instance, the carbon attached to the methyl group (C2) and the carboxamide group (C3) will have characteristic shifts. The methyl carbon (CH₃) will appear in the upfield region of the spectrum, typically around δ 20–25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃20 - 25
Aromatic CH120 - 135
Aromatic C (quaternary)130 - 145
C=O (Amide)165 - 175

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous substituted biphenyl carboxamides. chemrxiv.orgmdpi.com

While 1D NMR spectra provide essential data, 2D NMR techniques are often necessary for the definitive structural elucidation of complex molecules. nih.gov Experiments like ¹H-¹H COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within each aromatic ring. For example, correlations between H4, H5, and H6 on the substituted ring would be observed.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a molecular fingerprint.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

The amide group gives rise to several distinct bands. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the 3400–3100 cm⁻¹ region. chemrxiv.org The strong C=O stretching (Amide I band) is one of the most prominent features, expected around 1680–1630 cm⁻¹. uea.ac.uk The N-H bending vibration (Amide II band) is anticipated near 1640–1550 cm⁻¹.

Other characteristic vibrations include the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1600–1450 cm⁻¹ region. ripublication.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchingAmide (-CONH₂)3400 - 3100
Aromatic C-H StretchingAr-H3100 - 3000
Aliphatic C-H StretchingMethyl (-CH₃)2980 - 2850
C=O Stretching (Amide I)Amide (-CONH₂)1680 - 1630
N-H Bending (Amide II)Amide (-CONH₂)1640 - 1550
C=C StretchingAromatic Ring1600 - 1450

Note: Predicted values are based on established group frequencies in IR spectroscopy. mdpi.comuantwerpen.be

Raman spectroscopy provides complementary information to FT-IR, as it detects changes in polarizability during molecular vibrations. Vibrations that are symmetric and involve less polar bonds tend to be strong in Raman spectra.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching and ring breathing modes of the biphenyl system. researchgate.net The C-C stretch between the two phenyl rings is also a characteristic Raman-active mode. researchgate.net While the C=O stretch is visible, it is often weaker in Raman than in IR. The symmetric C-H stretching of the methyl group would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule. uantwerpen.be

Table 4: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
Aromatic C-H StretchingAr-H3100 - 3000
C=C StretchingAromatic Ring1610 - 1570
Ring BreathingAromatic Ring~1000
Biphenyl C-C StretchInter-ring bond1300 - 1250

Note: Predicted values are based on data for biphenyl and related aromatic compounds. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this analysis provides crucial confirmation of its identity and offers insights into its chemical stability.

The molecular formula of this compound is C₁₄H₁₃NO. Its exact molecular weight can be calculated based on the atomic masses of its constituent elements: carbon, hydrogen, nitrogen, and oxygen. The determination of the monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, is a key piece of data obtained from mass spectrometry.

Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•), which is a radical cation. The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. Due to the presence of a stable biphenyl ring system, the molecular ion peak for this compound is expected to be prominent in the mass spectrum.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification. The fragmentation of this compound is influenced by the biphenyl core, the methyl group, and the carboxamide substituent.

Expected Fragmentation Pattern:

The primary fragmentation pathways for this compound are predicted to involve the cleavage of the carboxamide group and the loss of the methyl group. The biphenyl structure itself is relatively stable and will likely remain intact in many of the major fragments.

Key fragmentation steps would include:

Loss of the amino group (-NH₂): A common fragmentation for primary amides is the alpha-cleavage, leading to the loss of an amino radical (•NH₂) to form a stable acylium ion.

Loss of the entire carboxamide group (-CONH₂): Cleavage of the bond between the biphenyl ring and the carboxamide group can result in the loss of a neutral carboxamide radical (•CONH₂).

Loss of a methyl group (-CH₃): The methyl group attached to the biphenyl ring can be lost as a methyl radical (•CH₃).

Cleavage of the biphenyl ring: While less common due to its stability, at higher energies, fragmentation of the biphenyl ring system itself can occur.

Based on these principles, a table of expected major fragments, their corresponding m/z values, and their proposed structures can be constructed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z (predicted) Proposed Fragment Ion Structure of Fragment Notes
211[M]⁺•[C₁₄H₁₃NO]⁺•Molecular Ion
195[M - NH₂]⁺[C₁₄H₁₁O]⁺Loss of an amino radical
194[M - NH₃]⁺•[C₁₄H₁₀O]⁺•Loss of ammonia (B1221849)
182[M - CHO]⁺[C₁₃H₁₁]⁺Loss of a formyl radical from the [M-NH₂]⁺ ion
167[M - CONH₂]⁺[C₁₃H₁₁]⁺Loss of the carboxamide group
165[C₁₃H₉]⁺[C₁₃H₉]⁺Loss of H₂ from the [C₁₃H₁₁]⁺ ion
152[C₁₂H₈]⁺•[C₁₂H₈]⁺•Loss of a methyl group from the biphenyl fragment

It is important to note that the fragmentation data presented is predicted based on the chemical structure and general principles of mass spectrometry. Experimental verification would be required for definitive confirmation.

Crystallographic Analysis and Solid State Structure of 2 Methyl 1,1 Biphenyl 3 Carboxamide

Single-Crystal X-ray Diffraction Studies

The crystal system and space group describe the symmetry of the crystal lattice. For organic molecules like 2-Methyl-[1,1'-biphenyl]-3-carboxamide, common crystal systems include monoclinic and orthorhombic. The specific space group is determined by the symmetry elements present in the unit cell. For instance, a related compound, N-(2-hydroxy-5-methylphenyl)benzamide, crystallizes in the monoclinic system with the space group P2/n. researchgate.net It is plausible that this compound would crystallize in a common chiral or centrosymmetric space group depending on the packing preferences.

Table 1: Hypothetical Crystallographic Data for this compound based on Analogous Structures

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
Volume (ų)~1500-2000
Z (molecules/unit cell)4

The conformation of this compound in the solid state is largely defined by the torsion angle between the two phenyl rings. In the parent biphenyl (B1667301) molecule, the gas-phase torsion angle is approximately 44°, a compromise between steric hindrance of the ortho-hydrogens and π-conjugation that favors planarity. westmont.edu In the solid state, crystal packing forces can influence this angle.

Table 2: Expected Torsion Angles in this compound

Torsion AngleDescriptionExpected Value (°)
C(2)-C(1)-C(1')-C(2')Dihedral angle between the two phenyl rings~50-70
C(2)-C(3)-C(O)-NOrientation of the carboxamide group~0-20

The supramolecular assembly of this compound in the crystal is primarily driven by hydrogen bonding involving the carboxamide group. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This typically leads to the formation of robust N-H···O hydrogen bonds. These interactions can result in the formation of centrosymmetric dimers or extended chains, which are common motifs in the crystal structures of carboxamides. researchgate.net

In addition to the strong N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions are also likely to play a significant role in stabilizing the crystal packing. The aromatic rings provide sites for C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-electron cloud of a phenyl ring.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
N-H···O Hydrogen BondN-H (amide)C=O (amide)2.8 - 3.2
C-H···O Hydrogen BondC-H (aryl/methyl)C=O (amide)3.0 - 3.5
C-H···π InteractionC-H (aryl/methyl)Phenyl ring (π-cloud)2.5 - 2.9 (H to ring centroid)

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. While single-crystal XRD provides the detailed structure of a single crystal, PXRD is used to analyze a polycrystalline sample, providing information about the phase purity, crystallinity, and unit cell parameters of the bulk material.

The PXRD pattern is a fingerprint of the crystalline phase. For this compound, the experimental PXRD pattern could be compared to a pattern simulated from single-crystal data (if it were available) to confirm the phase identity and purity of a synthesized batch. Any significant differences between the experimental and simulated patterns could indicate the presence of impurities or a different polymorphic form. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and material compounds, as different polymorphs can have different physical properties. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Methyl 1,1 Biphenyl 3 Carboxamide

Conformational Landscape AnalysisThere is no available research detailing the conformational landscape, including rotational barriers and torsional profiles of the biphenyl (B1667301) and carboxamide moieties, for 2-Methyl-[1,1'-biphenyl]-3-carboxamide. Furthermore, studies on the intramolecular non-covalent interactions that govern its conformation have not been published.

While general computational methodologies for analyzing related structures like substituted biphenyls and benzanilides exist, applying these findings directly to this compound would be speculative and not adhere to the required scientific accuracy.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate and near-zero potential, respectively.

For this compound, the MEP map would highlight several key features. The carboxamide group is expected to be the most polarized region of the molecule. A significant negative electrostatic potential (red region) would be localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a primary site for interactions with electrophiles and hydrogen bond donors.

Conversely, the amine protons of the carboxamide group would exhibit a strong positive electrostatic potential (blue region), rendering them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. The aromatic rings of the biphenyl moiety will generally show regions of negative potential above and below the plane of the rings, characteristic of π-electron systems, making them potential sites for interactions with electrophiles.

Interactive Table: Illustrative Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

Molecular RegionPredicted Electrostatic Potential (kcal/mol)Implication
Carbonyl Oxygen-45 to -60High electron density, site for electrophilic attack and hydrogen bonding.
Amide Hydrogens+35 to +50High electron deficiency, site for nucleophilic attack and hydrogen bonding.
Methyl-substituted Phenyl Ring (π-system)-15 to -25Electron-rich region, susceptible to electrophilic attack.
Unsubstituted Phenyl Ring (π-system)-10 to -20Electron-rich region, susceptible to electrophilic attack.
Methyl Group Hydrogens+5 to +15Mildly electron deficient.

Note: The values presented in this table are illustrative and based on computational studies of structurally similar aromatic and biphenyl carboxamide molecules. They serve to represent the expected trends in the electrostatic potential of this compound.

Natural Bonding Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It allows for the determination of atomic charges, hybridization of orbitals, and the quantification of delocalization effects.

In this compound, the NBO analysis would reveal the specific electronic characteristics of its constituent atoms and functional groups. The atoms of the carboxamide group are expected to have significant partial charges due to the high electronegativity of the oxygen and nitrogen atoms. The carbonyl carbon would be electropositive, the oxygen electronegative, and the nitrogen would also carry a negative charge, albeit less than oxygen. The amide hydrogens would be electropositive.

The hybridization of the atoms is also a key output of NBO analysis. The carbon and oxygen atoms of the carbonyl group are expected to be sp² hybridized, consistent with the planar nature of the amide bond. The nitrogen atom of the carboxamide group would also exhibit sp² hybridization, which facilitates the delocalization of its lone pair into the carbonyl π-system, contributing to the resonance stabilization of the amide bond. The carbon atoms of the biphenyl rings would be sp² hybridized, characteristic of aromatic systems. The carbon atom of the methyl group would be sp³ hybridized.

Interactive Table: Predicted Natural Charges and Hybridization for Selected Atoms in this compound

AtomPredicted Natural Charge (e)Predicted Hybridization
Carbonyl Carbon (C=O)+0.50 to +0.70sp²
Carbonyl Oxygen (C=O)-0.55 to -0.75sp²
Amide Nitrogen (N-H)-0.60 to -0.80sp²
Phenyl Ring Carbons-0.10 to -0.30sp²
Methyl Carbon (C-H)-0.40 to -0.60sp³
Methyl Hydrogens+0.15 to +0.25s

Note: The values in this table are representative and are based on NBO analyses of analogous aromatic amides and methylated aromatic compounds. They are intended to illustrate the expected electronic properties of this compound.

Reactivity Profiles and Chemical Transformations of 2 Methyl 1,1 Biphenyl 3 Carboxamide

Reactions Involving the Carboxamide Group

The carboxamide functional group is a stable moiety but can undergo several characteristic reactions under specific conditions, including hydrolysis, N-alkylation, and N-acylation.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. libretexts.orgchemistrysteps.com These reactions are typically much slower than the hydrolysis of esters and often require vigorous conditions such as high temperatures and a large excess of acid or base. chemistrysteps.comarkat-usa.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (as an ammonium (B1175870) ion). The collapse of the intermediate and deprotonation of the resulting carboxylic acid yields 2-methyl-[1,1'-biphenyl]-3-carboxylic acid and ammonia (B1221849). masterorganicchemistry.com

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. chemistrysteps.com The elimination of the amide anion (a very poor leaving group) is generally the rate-determining step and is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. chemistrysteps.comresearchgate.net This final, irreversible acid-base step ensures the reaction proceeds to completion, yielding the carboxylate salt of 2-methyl-[1,1'-biphenyl]-3-carboxylic acid. chemistrysteps.com The steric hindrance provided by the ortho-methyl group may slightly impede the approach of the nucleophile, potentially requiring more forcing conditions compared to unhindered amides.

Reaction TypeReagents & ConditionsExpected ProductsMechanism Notes
Acid-Catalyzed HydrolysisAqueous strong acid (e.g., H₂SO₄, HCl), heat (reflux)2-Methyl-[1,1'-biphenyl]-3-carboxylic acid, Ammonium salt (e.g., NH₄Cl)Protonation of carbonyl oxygen, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of ammonia. masterorganicchemistry.com
Base-Catalyzed HydrolysisAqueous strong base (e.g., NaOH, KOH), heat (reflux)Sodium 2-methyl-[1,1'-biphenyl]-3-carboxylate, Ammonia (NH₃)Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide anion (rate-limiting), irreversible deprotonation of carboxylic acid. chemistrysteps.comresearchgate.net

The nitrogen atom of the carboxamide group in 2-Methyl-[1,1'-biphenyl]-3-carboxamide can be functionalized through alkylation or acylation, though these reactions are less common for primary amides compared to amines.

N-Alkylation: Direct N-alkylation of primary amides can be challenging but can be achieved using alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgnih.gov These reactions are typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. nih.govresearchgate.net The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst. The aldehyde then condenses with the amide to form an N-acyl imine intermediate, which is subsequently reduced by the metal hydride species generated in the initial oxidation step. This process efficiently forms N-alkyl amides with water as the only byproduct. nih.gov

N-Acylation: N-acylation of the primary amide would lead to the formation of an imide. This transformation is typically accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl of the acylating agent.

Reaction TypeReagents & ConditionsExpected Product ClassNotes
N-AlkylationAlcohol (R-OH), Ru or Ir catalyst, heatN-Alkyl-2-methyl-[1,1'-biphenyl]-3-carboxamideProceeds via a borrowing hydrogen mechanism; water is the sole byproduct. rsc.orgnih.gov
N-AcylationAcid chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)N-Acyl-2-methyl-[1,1'-biphenyl]-3-carboxamide (an imide)Forms an imide functional group.

Transformations of the Biphenyl (B1667301) Core

The biphenyl scaffold is susceptible to reactions that modify the aromatic rings, most notably electrophilic aromatic substitution. The existing substituents heavily influence the position of further functionalization.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome on this compound is determined by the directing effects of the substituents on both rings.

Directing Effects on Ring A (Substituted Ring):

Methyl Group (-CH₃): Located at the C2 position, the methyl group is an activating, ortho-, para-director due to positive inductive and hyperconjugation effects. libretexts.org It directs incoming electrophiles to the C4 and C6 positions.

Carboxamide Group (-CONH₂): Located at the C3 position, the carboxamide group is a deactivating, meta-director. organicchemistrytutor.com This is due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the C5 position.

The combined influence of these groups makes the substitution pattern on Ring A complex. The activating effect of the methyl group competes with the deactivating effect of the carboxamide. Substitution at C5 is electronically favored by the carboxamide director, while substitution at C4 and C6 is favored by the methyl director. Steric hindrance from the ortho-methyl group might disfavor substitution at the C4 position to some extent.

Directing Effects on Ring B (Unsubstituted Ring): The substituted phenyl group (Ring A) acts as a substituent on Ring B. A phenyl group is generally considered to be weakly activating and ortho-, para-directing. pearson.com This is because the phenyl group can stabilize the cationic arenium ion intermediate through resonance. youtube.com Therefore, electrophilic attack on Ring B is predicted to occur at the 4'- (para) and 2'- (ortho) positions. The 4'-position is typically favored due to reduced steric hindrance compared to the 2'-position.

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-Methyl-4'-nitro-[1,1'-biphenyl]-3-carboxamide
BrominationBr₂, FeBr₃4'-Bromo-2-methyl-[1,1'-biphenyl]-3-carboxamide
Friedel-Crafts AcylationRCOCl, AlCl₃4'-Acyl-2-methyl-[1,1'-biphenyl]-3-carboxamide
SulfonationFuming H₂SO₄2-Methyl-3-(aminocarbonyl)-[1,1'-biphenyl]-4'-sulfonic acid

The 2-methyl group, being in a benzylic position, is susceptible to specific oxidative and functionalization reactions.

Oxidation: The benzylic carbon of the methyl group can be oxidized to a carboxylic acid. libretexts.org This transformation is typically achieved using strong oxidizing agents such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org This reaction requires the benzylic position to have at least one hydrogen atom. The reaction proceeds to completion, converting the methyl group into a carboxyl group, yielding 3-(aminocarbonyl)-[1,1'-biphenyl]-2-carboxylic acid. wipo.int

Halogenation: Free-radical halogenation can occur at the benzylic position under appropriate conditions. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN) allows for the selective bromination of the methyl group to form 2-(bromomethyl)-[1,1'-biphenyl]-3-carboxamide. libretexts.org This product is a versatile intermediate for further synthetic transformations.

Reaction TypeReagents & ConditionsExpected ProductNotes
Benzylic Oxidation1. KMnO₄, NaOH, H₂O, heat 2. H₃O⁺3-(Aminocarbonyl)-[1,1'-biphenyl]-2-carboxylic acidA powerful oxidation that converts the entire alkyl side chain to a carboxylic acid. libretexts.orglibretexts.org
Benzylic HalogenationN-Bromosuccinimide (NBS), CCl₄, light (hν) or radical initiator2-(Bromomethyl)-[1,1'-biphenyl]-3-carboxamideA free-radical chain reaction that selectively halogenates the benzylic position. libretexts.org

Mechanistic Studies of Key Reactions

Mechanism of Amide Hydrolysis: As previously noted, both acid- and base-catalyzed hydrolysis proceed through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate. In basic hydrolysis, computational and experimental studies on compounds like N-methylbenzamide have shown that the process involves two distinct free energy barriers: the formation of the tetrahedral adduct and its subsequent collapse to products. researchgate.net The rate-determining step is often associated with the second transition state, which involves the breaking of the C-N bond. researchgate.neturegina.ca The presence of ancillary water molecules can play a crucial role in facilitating proton transfers during this process. researchgate.net

Mechanism of Electrophilic Aromatic Substitution: The generally accepted mechanism for EAS is a two-step process. masterorganicchemistry.com The first step is the rate-determining attack of the electrophile by the π-electron system of the aromatic ring, which disrupts aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgresearchgate.net The stability of this intermediate determines the reaction rate and regioselectivity. The second step is a fast deprotonation of the carbon atom bearing the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com In the case of biphenyl, the positive charge in the sigma complex can be delocalized across both rings, which explains the activating nature of a phenyl substituent. youtube.com The directing effects of the methyl and carboxamide groups are explained by their ability to further stabilize or destabilize the positive charge of this intermediate at different positions. organicchemistrytutor.com

Supramolecular Chemistry and Self Assembly of Biphenyl Carboxamide Systems

Principles of Self-Assembly in Biphenyl-Based Scaffolds

In systems like biphenyl-tripeptides, the self-assembly can lead to the formation of robust supramolecular nanofiber hydrogels. nih.gov Molecular dynamics simulations have shown that the process of aggregation can occur over nanoseconds, with molecules progressively forming larger clusters. researchgate.net The design of the constituent components, with specific functionalities, allows for the creation of complex and adaptable materials. nih.gov

Key intermolecular forces governing the self-assembly of biphenyl (B1667301) carboxamide systems include:

Hydrogen Bonding: Primarily involving the amide functional group.

π-π Stacking: Arising from the aromatic biphenyl rings.

Hydrophobic Interactions: Particularly relevant in aqueous environments, driving the aggregation of nonpolar biphenyl groups.

Role of Hydrogen Bonding in Directing Supramolecular Architectures

Hydrogen bonding is a powerful and directional interaction that plays a central role in defining the structure of supramolecular assemblies formed by biphenyl carboxamides. ethernet.edu.etrsc.org The amide group (-CONH₂) of 2-Methyl-[1,1'-biphenyl]-3-carboxamide contains both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for the formation of strong and specific intermolecular connections.

These interactions can lead to the formation of various well-defined motifs, such as one-dimensional chains or two-dimensional sheets. The directionality of hydrogen bonds is crucial in establishing long-range order within the supramolecular structure. mdpi.com For instance, the N-H···O=C hydrogen bond is a common and robust interaction that drives the assembly of many amide-containing compounds. nih.gov

In more complex systems, such as biphenyl-tripeptides, hydrogen bond interactions are critical for the formation of supramolecular fibrous hydrogels. nih.govresearchgate.net The strength and directionality of these bonds can be modulated by the molecular design, allowing for control over the resulting architecture. ethernet.edu.et The formation of multiple hydrogen bonds enhances the stability of the assembly. ethernet.edu.et

Table 1: Key Hydrogen Bonding Interactions in Biphenyl Carboxamide Systems

DonorAcceptorInteraction TypeSignificance
Amide N-HCarbonyl C=OIntermolecularPrimary driving force for chain and sheet formation. nih.gov
Amide N-HSolvent (e.g., water)Molecule-SolventInfluences solubility and aggregation in solution.
C-HCarbonyl C=OWeak IntermolecularContributes to the overall stability of the crystal packing. documentsdelivered.com

π-π Stacking Interactions in Organized Assemblies

The aromatic biphenyl core of this compound provides a platform for π-π stacking interactions, which are a significant contributing factor to the stability of the organized assemblies. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings.

There are several geometries for π-π stacking, including face-to-face, edge-to-face (T-shaped), and parallel-displaced. nih.gov Quantum chemical calculations have indicated that T-shaped and offset stacked conformations are often energetically preferred due to reduced electron repulsion. nih.gov The specific geometry adopted in the solid state will depend on a combination of factors, including steric hindrance from substituents and the competing influence of hydrogen bonding.

In related systems, π-stacking interactions have been shown to be crucial in modulating the solid-state properties of materials. rsc.org For instance, the fluorescence properties of some supramolecular associates are directly influenced by the nature of the π-stacking between arylamine molecules. rsc.org The interplay between hydrogen bonds and π-π stacking can lead to the formation of highly ordered supramolecular architectures. nih.gov

Table 2: Geometries of π-π Stacking Interactions

GeometryDescriptionTypical Centroid Distance (Å)
Face-to-FaceAromatic rings are parallel and directly on top of each other.Varies
T-shaped (Edge-to-Face)The edge of one aromatic ring points towards the face of another.5.0 - 5.6 nih.gov
Parallel-DisplacedAromatic rings are parallel but offset from one another.Varies

Design Principles for Modulating Supramolecular Structures

The ability to control and modulate the supramolecular structures formed by biphenyl carboxamides relies on a set of rational design principles. By systematically modifying the molecular structure of the building blocks, it is possible to tune the intermolecular interactions and, consequently, the resulting architecture.

One key strategy is the introduction of different substituent groups onto the biphenyl scaffold. These substituents can influence the electronic properties of the aromatic rings, thereby affecting the strength of π-π stacking interactions. They can also introduce steric hindrance that favors certain packing arrangements over others.

Furthermore, the design can incorporate additional functional groups capable of forming specific non-covalent interactions. For example, the incorporation of long alkyl chains can introduce van der Waals interactions that influence the packing of the molecules. nih.gov By carefully balancing electrostatic interactions, hydrogen bonding, and van der Waals forces, it is possible to create systems that exist near the stability boundary of two or more crystal structures, leading to responsive materials. nih.gov

In the context of biomaterials, the design of self-assembling peptides incorporating biphenyl moieties allows for the creation of hydrogels with tunable mechanical and biological properties. nih.govresearchgate.net By altering the amino acid sequence, for example, one can control the self-assembly process and the final properties of the material. researchgate.net

Table 3: Strategies for Modulating Supramolecular Structures

Design PrincipleEffect on Intermolecular InteractionsOutcome
Varying SubstituentsAlters steric hindrance and electronic properties of the biphenyl rings.Controls packing and π-π stacking geometry.
Modifying the Carboxamide GroupChanges the hydrogen bonding patterns.Directs the formation of different supramolecular motifs (e.g., chains vs. sheets).
Incorporating Additional Functional GroupsIntroduces new non-covalent interactions (e.g., halogen bonds, van der Waals forces). nih.govLeads to more complex and potentially functional architectures.
Solvent SelectionInfluences the solubility of the molecules and can mediate intermolecular interactions.Can favor the formation of specific polymorphs or solvates.

Advanced Applications in Organic Synthesis and Materials Science

Role as Ligands or Catalyst Precursors in Metal-Catalyzed Reactions

There is no available scientific literature detailing the use of 2-Methyl-[1,1'-biphenyl]-3-carboxamide as a ligand or a catalyst precursor in metal-catalyzed reactions. While biphenyl (B1667301) and carboxamide moieties are independently known to be features of various ligands, no studies have been found that specifically investigate or report the catalytic activity or coordination chemistry of this particular compound.

Perspectives and Future Research Avenues for 2 Methyl 1,1 Biphenyl 3 Carboxamide

Development of Novel Synthetic Routes

While classical methods for the synthesis of biphenyl (B1667301) carboxamides, such as the Suzuki-Miyaura cross-coupling followed by amidation, are well-established, future research could focus on developing more efficient, sustainable, and atom-economical synthetic routes to 2-Methyl-[1,1'-biphenyl]-3-carboxamide and its derivatives.

One promising area is the exploration of C-H activation/functionalization strategies. Direct arylation of a pre-functionalized benzene (B151609) ring containing the methyl and carboxamide precursors could offer a more streamlined approach, minimizing the need for pre-activated starting materials like boronic acids or organohalides. This would not only shorten the synthetic sequence but also reduce waste generation.

Another avenue lies in the development of flow chemistry protocols. Continuous flow synthesis can offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. Developing a continuous flow synthesis for this compound could enable more efficient production for further studies and potential applications.

Furthermore, the use of photoredox catalysis could unlock novel synthetic pathways. Visible-light-mediated reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making this a fertile ground for developing new methods to construct the core biphenyl structure or to introduce the carboxamide functionality.

Synthetic ApproachPotential Advantages
C-H Activation/FunctionalizationIncreased atom economy, reduced synthetic steps
Flow ChemistryImproved reaction control, scalability, and safety
Photoredox CatalysisMild reaction conditions, high functional group tolerance

Exploration of New Chemical Transformations

The reactivity of this compound is ripe for exploration, with both the biphenyl scaffold and the carboxamide group offering sites for novel chemical transformations.

The biphenyl core is susceptible to electrophilic aromatic substitution reactions. nih.gov Future studies could investigate the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation, which would be influenced by the directing effects of the existing methyl and carboxamide substituents. nih.gov Understanding these substitution patterns would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

The carboxamide functional group provides a handle for a variety of transformations. For instance, intramolecular C-H amidation could be explored to synthesize phenanthridinone derivatives, which are of interest in medicinal chemistry. researchgate.net Additionally, the amide bond could be subjected to reduction to the corresponding amine or hydrolysis to the carboxylic acid, providing access to different classes of compounds.

Moreover, the presence of the methyl group ortho to the biphenyl linkage introduces the possibility of atropisomerism , where rotation around the single bond between the two phenyl rings is restricted. Future research could focus on the synthesis and separation of the resulting atropisomers, which may exhibit unique chiroptical properties and biological activities.

Advanced Computational Modeling Approaches

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. ichem.mdjcsp.org.pk Such calculations can provide insights into the torsional barriers between the two phenyl rings, influenced by the ortho-methyl group, and predict the most stable conformations. rsc.orgrsc.orgresearchgate.net DFT can also be used to model the transition states of potential reactions, thereby guiding the design of new chemical transformations. ichem.md

Molecular Dynamics (MD) simulations can be utilized to study the dynamic behavior of the molecule, including its interactions with solvents and other molecules. nih.govresearchgate.net This is particularly relevant for understanding how the compound might behave in more complex environments, such as in biological systems or within materials.

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be applied to model the interaction of this compound with larger systems, such as enzymes or receptors, if it is identified as a biologically active compound. These hybrid methods allow for a high-level quantum mechanical treatment of the molecule of interest while the surrounding environment is described with a more computationally efficient molecular mechanics force field.

Computational MethodResearch Focus
Density Functional Theory (DFT)Electronic structure, conformational analysis, reaction mechanisms
Molecular Dynamics (MD)Dynamic behavior, intermolecular interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Interactions with large biological or material systems

Integration into Complex Chemical Systems

The structural features of this compound make it an attractive building block for the construction of more complex and functional chemical systems.

In the field of supramolecular chemistry , the amide group can participate in hydrogen bonding, enabling the self-assembly of the molecule into well-defined nanostructures such as tapes, sheets, or gels. amu.edu.plnd.edu The biphenyl unit can engage in π-π stacking interactions, further directing the assembly process. The methyl group can be used to fine-tune the packing and morphology of these supramolecular architectures.

The compound could also be incorporated as a monomer into polymers to create materials with specific properties. For example, polymers containing the rigid biphenyl unit are known to exhibit high thermal stability and interesting optical properties. The carboxamide group could serve as a point of attachment or be modified to introduce other functionalities along the polymer chain.

Furthermore, this compound could be used as a scaffold in the design of macrocycles and other complex molecular architectures. mdpi.com The defined geometry of the biphenyl unit and the reactive handle of the carboxamide group make it a versatile component for constructing molecules with specific shapes and cavities, which could have applications in host-guest chemistry and molecular recognition.

Q & A

Q. How can AI-driven automation enhance the synthesis and screening of biphenyl-carboxamide analogs?

  • Methodological Answer: Implement machine learning (Random Forest, neural networks) to predict reaction outcomes from historical data. Robotic liquid handlers enable high-throughput synthesis. AI-optimized workflows (e.g., Bayesian optimization) reduce trial iterations in catalyst screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.